molecular formula C18H22ClN5O3S B470012 4-(6-{4-[(4-Chlorophenyl)sulfonyl]piperazin-1-yl}pyridazin-3-yl)morpholine CAS No. 347356-13-2

4-(6-{4-[(4-Chlorophenyl)sulfonyl]piperazin-1-yl}pyridazin-3-yl)morpholine

Cat. No.: B470012
CAS No.: 347356-13-2
M. Wt: 423.9g/mol
InChI Key: RBLIYAYJOXQORG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often require the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and a solvent like dichloromethane.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of high-efficiency reactors and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(6-{4-[(4-Chlorophenyl)sulfonyl]piperazin-1-yl}pyridazin-3-yl)morpholine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bases like DBU, solvents such as dichloromethane, and oxidizing or reducing agents depending on the desired transformation. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions may yield derivatives with different substituents on the aromatic ring, while oxidation reactions could produce sulfoxides or sulfones.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery and development.

    Medicine: The compound could be investigated for its potential therapeutic effects, particularly in the treatment of diseases where sulfonyl-containing compounds have shown efficacy.

    Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions

Mechanism of Action

The exact mechanism of action of 4-(6-{4-[(4-Chlorophenyl)sulfonyl]piperazin-1-yl}pyridazin-3-yl)morpholine is not well-documented. compounds with similar structures often exert their effects by interacting with specific molecular targets, such as enzymes or receptors. The sulfonyl group may play a role in binding to these targets, while the piperazine and pyridazine rings could influence the compound’s overall conformation and reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets this compound apart is its combination of a morpholine ring with a piperazine and pyridazine ring, along with the chlorophenylsulfonyl group. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

4-[6-[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]pyridazin-3-yl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClN5O3S/c19-15-1-3-16(4-2-15)28(25,26)24-9-7-22(8-10-24)17-5-6-18(21-20-17)23-11-13-27-14-12-23/h1-6H,7-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBLIYAYJOXQORG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)N3CCOCC3)S(=O)(=O)C4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClN5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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